The synthesis of 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol typically involves several steps, starting from simpler organic compounds. One common method includes:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts used, are critical for optimizing yield and purity.
The molecular structure of 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol can be described as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformation and potential interactions with biological targets.
1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol can participate in various chemical reactions due to the functional groups present:
Detailed reaction mechanisms would require specific conditions and reagents to elucidate the pathways involved.
The mechanism of action for 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol is not fully characterized but may involve:
Data from pharmacological studies would be essential for understanding its efficacy and safety profile in biological systems.
The physical and chemical properties of 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol include:
Chemical stability under various conditions (e.g., pH changes, temperature variations) should also be assessed for practical applications.
1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol has potential applications in:
Further research into its pharmacodynamics and pharmacokinetics will help clarify its utility in scientific and medical fields.
The systematic IUPAC name for the compound is 1-[1-(4-Phenoxybutyl)-1H-benzimidazol-2-yl]ethanol, reflecting its core benzimidazole system substituted at the N1 position by a 4-phenoxybutyl chain and at the C2 position by a 1-hydroxyethyl group. Its molecular formula is C₁₉H₂₂N₂O₂, corresponding to a molecular weight of 310.40 g/mol. The SMILES notation (CC(C₁=NC₂=CC=CC=C₂N₁CCCCOC₃=CC=CC=C₃)O) and InChI key (RZDXWSBXGQPHBI-UHFFFAOYSA-N) provide unambiguous representations of its connectivity, confirming the benzimidazole-phenoxybutyl linkage and the chiral ethanol moiety [3]. The structural organization consists of three key domains: the planar benzimidazole ring, the flexible tetra-methylene (butyl) linker, and the terminal phenoxy group—each contributing distinctly to its physicochemical behavior.
Table 1: Fundamental Identity Data
Property | Value |
---|---|
IUPAC Name | 1-[1-(4-Phenoxybutyl)-1H-benzimidazol-2-yl]ethanol |
CAS Registry | 615279-95-3 |
Molecular Formula | C₁₉H₂₂N₂O₂ |
Molecular Weight | 310.40 g/mol |
SMILES | CC(C₁=NC₂=CC=CC=C₂N₁CCCCOC₃=CC=CC=C₃)O |
InChI Key | RZDXWSBXGQPHBI-UHFFFAOYSA-N |
The C2 substituent introduces a chiral center at the ethanol-bearing carbon (α-carbon), permitting enantiomeric (R)- and (S)-forms. While racemization is sterically hindered due to the adjacent benzimidazole ring, rotational freedom dominates conformational dynamics. The butyl chain adopts gauche/antiperiplanar conformations, with the O-C-C-C (phenoxy-butoxy) torsion angle ranging between 60°–180°, as deduced from analogous benzimidazole derivatives [5]. This flexibility allows the phenoxy group to orient toward or away from the benzimidazole plane, influencing solvation and intermolecular interactions. The ethanol group’s OH can form an intramolecular hydrogen bond with the benzimidazole N3 (distance: ~2.2 Å), stabilizing a syn conformation. Density functional theory (DFT) analyses of related benzimidazole-ethanol systems suggest a 5–7 kcal/mol rotational barrier for the hydroxyethyl group, impacting ligand-receptor binding [2] [4].
Table 2: Key Conformational Parameters
Structural Element | Torsion Flexibility | Dominant Torsion Angles | Energetic Barrier (kcal/mol) |
---|---|---|---|
Butyl Linker (O-C-C-C) | High | 60°–180° | <3 |
Hydroxyethyl (C-C-OH) | Moderate | 60°–120° | 5–7 |
Phenoxy-Benzimidazole | Restricted | 30°–90° | 8–10 |
Though direct crystallographic data for 1-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethanol is unavailable, its bonding geometry is inferred from closely related analogs. The benzimidazole core exhibits near-planarity (deviation < 0.05 Å), with C–N bond lengths in the heterocycle averaging 1.33–1.37 Å—consistent with delocalized π-electron density [7]. In the methanol analog ([1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol, CID 2945062), the C2-CH₂OH bond length is 1.46 Å, while the ethanol derivative’s C2-C(OH)CH₃ bond is expected at ~1.52 Å due to steric bulk [6]. The phenoxybutyl linker displays C–C bonds of 1.51 Å and C–O bonds of 1.42 Å, typical of alkyl ethers. Crystal packing in benzimidazole derivatives (e.g., 1,4-bis(1H-benzimidazol-2-yl)benzene) reveals N–H···N/O hydrogen bonds (2.7–3.0 Å) and π-π stacking (interplanar distance: 3.53 Å) [7]. For the title compound, the ethanol OH group likely participates in intermolecular H-bonding (O–H···Nbenzimidazole: ~2.8 Å), potentially forming dimeric or chain motifs.
The ethanol substituent and butyl linker differentiate this compound from benzimidazole derivatives, altering polarity, flexibility, and bioactivity:
vs. [1-(4-Phenoxybutyl)-1H-benzimidazol-2-yl]methanol (CID 2945062):The ethanol analog’s chiral center and steric bulk reduce crystalline symmetry compared to the methanol derivative. Additionally, the hydroxyethyl group enhances lipophilicity (calculated logP: +0.3) due to the methyl group, potentially improving membrane permeability [6].
vs. 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanone (CID 53262984):Replacing the ethanone’s carbonyl with ethanol’s hydroxyl enables H-bond donation, critical for DNA/protein interactions. The ketone analog exhibits rigid planarity (C2-C=O torsion ~0°), while the ethanol’s C2-C-OH rotation adds conformational diversity [4].
vs. Metal-Binding Benzimidazoles (e.g., 2-(2-hydroxyphenyl)-1H-benzimidazole):Unlike N,O-chelating benzimidazoles (e.g., those binding Cu(II)/Ni(II) [2] [5]), the title compound’s N1-alkylation and C2-ethanol substitution inhibit direct metal coordination. Its biological activity likely stems from non-covalent interactions rather than chelation.
vs. Extended Aryl Systems (e.g., 1,4-bis(1H-benzimidazol-2-yl)benzene):The phenoxybutyl chain imposes greater flexibility than aryl-linked rigid backbones, reducing π-stacking efficiency (centroid distance: ~4.5 Å vs. 3.72 Å in bidentate systems [7]).
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5